2,6-Dichloroimidazo[1,2-b]pyridazine
Overview
Description
2,6-Dichloroimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C6H3Cl2N3. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the imidazo[1,2-b]pyridazine ring system.
Mechanism of Action
Target of Action
The primary target of 2,6-Dichloroimidazo[1,2-b]pyridazine is Interleukin-17A (IL-17A) . IL-17A is a pro-inflammatory cytokine secreted from Th17 cells, which plays a key role in chronic inflammation and is a major driver of tissue damage .
Mode of Action
This compound acts as an inhibitor of IL-17A . It interacts with IL-17A, preventing it from signaling through its receptor, IL-17R . This inhibition disrupts the normal immune and inflammatory responses to pathogens, reducing the chronic inflammation associated with autoimmune diseases .
Biochemical Pathways
The inhibition of IL-17A by this compound affects the IL-23/IL-17 axis , a critical pathway in the pathogenesis of psoriatic disease . By inhibiting IL-17A, the compound disrupts this pathway, reducing the production of pro-inflammatory cytokines and chemokines .
Result of Action
The inhibition of IL-17A by this compound results in a reduction of chronic inflammation associated with autoimmune diseases . This can lead to improvements in symptoms for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as imidazo[1,2-b]pyridazines, have been found to inhibit Pim1 kinase at nanomolar affinity in vitro .
Cellular Effects
Imidazo[1,2-b]pyridazines, a related class of compounds, have been found to inhibit IL-17A, a pro-inflammatory cytokine . This suggests that 2,6-Dichloroimidazo[1,2-b]pyridazine may also have potential effects on cellular processes, particularly those related to inflammation.
Molecular Mechanism
Based on the known activities of similar compounds, it may interact with enzymes such as Pim1 kinase and potentially influence gene expression and cellular signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-dichloropyridazine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
2,6-Dichloroimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Comparison with Similar Compounds
- 2,6-Dichloropyridazine
- 2,6-Dichloroimidazo[1,2-a]pyridine
- 2,6-Dichloroimidazo[1,2-c]pyrimidine
Comparison: 2,6-Dichloroimidazo[1,2-b]pyridazine is unique due to its specific ring structure and substitution pattern, which confer distinct electronic and steric properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
2,6-dichloroimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNCSIAIZSTMHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560103 | |
Record name | 2,6-Dichloroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112581-77-8 | |
Record name | 2,6-Dichloroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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